![molecular formula C18H18F3N5O B2596447 2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034294-26-1](/img/structure/B2596447.png)
2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
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Overview
Description
This compound is a complex organic molecule with the molecular formula C18H14F3N5O . It contains several functional groups, including an indole ring, a trifluoromethyl group, and a triazolo-pyridin ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups contributing to its overall structure. The presence of an indole ring, a trifluoromethyl group, and a triazolo-pyridin ring contribute to its unique chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C18H14F3N5O, an average mass of 373.332 Da, and a monoisotopic mass of 373.115051 Da .Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of compounds related to 2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide. These studies involve the synthesis of heterocyclic compounds through reactions that include cyanoacetylation, cyclization, and nucleophilic substitution. These synthetic routes have enabled the preparation of various derivatives with potential biological activities. For instance, the work by Ibrahim et al. (2011) demonstrated the facile and efficient synthesis of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines via cyanoacetylation reactions, showcasing the potential for creating diverse molecular structures within this chemical family (Ibrahim et al., 2011).
Biological Applications
Compounds within the chemical family of this compound have been explored for various biological applications. These include antimicrobial activities, as illustrated by Fadda et al. (2017), who investigated the insecticidal properties of heterocyclic compounds incorporating a thiadiazole moiety against the cotton leafworm, indicating the potential for agricultural applications (Fadda et al., 2017).
Potential for Drug Discovery
The structural diversity and potential biological activities of compounds related to this compound highlight their significance in drug discovery. For example, modifications and derivatives of this compound class have been synthesized and evaluated for their potential as therapeutic agents, as indicated by Wang et al. (2015), who studied the modification of similar compounds as PI3K inhibitors, demonstrating their anticancer effects (Wang et al., 2015).
Mechanism of Action
Target of Action
Compounds with these groups are often involved in interactions with various proteins and enzymes. For example, some [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to inhibit c-Met kinase , a protein involved in cell growth and survival.
Mode of Action
The mode of action of such compounds often involves binding to their target proteins and inhibiting their activity. The trifluoromethyl group, for example, is known to have a significant electronegativity, which can influence the compound’s interactions with its targets .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. If it targets c-Met kinase, for example, it could affect pathways involved in cell growth and survival .
Pharmacokinetics
The ADME properties of the compound would depend on its specific structure and the characteristics of its functional groups. The trifluoromethyl group, for example, can influence the compound’s lipophilicity and thus its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Inhibition of c-Met kinase, for example, could lead to decreased cell growth and survival .
Action Environment
Environmental factors such as pH and temperature can influence the compound’s stability and efficacy. The trifluoromethyl group, for example, can affect the compound’s reactivity and stability .
properties
IUPAC Name |
2-indol-1-yl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O/c19-18(20,21)13-6-8-26-15(9-13)23-24-16(26)10-22-17(27)11-25-7-5-12-3-1-2-4-14(12)25/h1-5,7,13H,6,8-11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGJQOSFLJDJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)CN3C=CC4=CC=CC=C43)CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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